ASIC3 Current Amplification: Neuropeptide SF (human) vs. NPFF vs. FMRFamide
Neuropeptide SF (human) demonstrates significantly greater potentiation of heterologously expressed ASIC3 sustained currents compared to the structurally related peptides NPFF and FMRFamide. This non-receptor-mediated ion channel modulation represents a functionally distinct activity dimension independent of NPFF receptor activation [1].
| Evidence Dimension | Fold-increase in ASIC3 sustained current amplitude |
|---|---|
| Target Compound Data | 12-fold increase |
| Comparator Or Baseline | FMRFamide: 19-fold increase; NPFF: 9-fold increase |
| Quantified Difference | NPSF (12-fold) exceeds NPFF (9-fold) by approximately 33%; FMRFamide (19-fold) exceeds NPSF |
| Conditions | Heterologously expressed ASIC3 channels; EC50 ~50 μM for NPSF [1] |
Why This Matters
Researchers studying ASIC3-mediated pain signaling or screening for ASIC3 modulators must consider NPSF's intermediate 12-fold potentiation profile, which differs meaningfully from both NPFF (9-fold, lower) and FMRFamide (19-fold, higher).
- [1] Deval E, Baron A, Lingueglia E, et al. Effects of neuropeptide SF and related peptides on acid sensing ion channel 3 and sensory neuron excitability. Neuropharmacology. 2003;44(5):662-671. View Source
